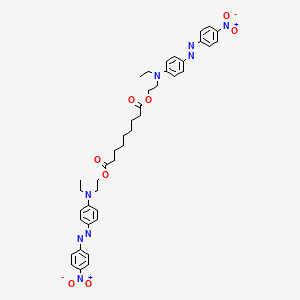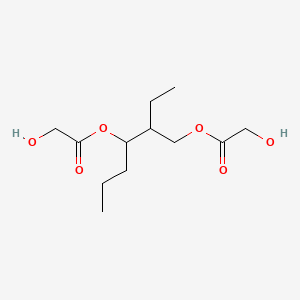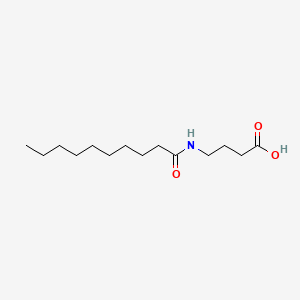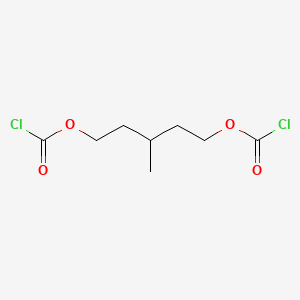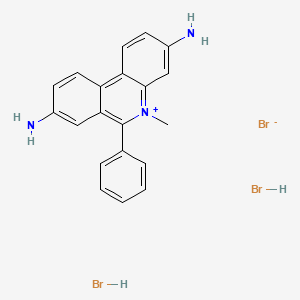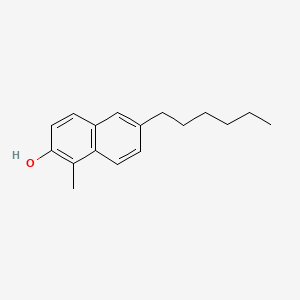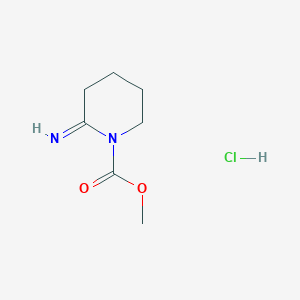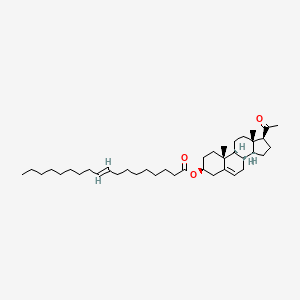
Pregnenolone oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregnenolone oleate is a chemical compound derived from pregnenolone, a steroid hormone that serves as a precursor to various other steroid hormones this compound is an ester formed by the reaction of pregnenolone with oleic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pregnenolone oleate can be synthesized through esterification of pregnenolone with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Pregnenolone oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Pregnenolone oleate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of pregnenolone oleate involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of various enzymes and receptors, influencing cellular processes such as gene expression, signal transduction, and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Pregnenolone oleate can be compared with other similar compounds, such as:
Pregnenolone acetate: Another ester of pregnenolone, with acetate as the esterifying group.
Pregnenolone sulfate: A sulfated derivative of pregnenolone, known for its neuroactive properties.
Allopregnanolone: A metabolite of pregnenolone with potent neurosteroid effects.
Uniqueness
This compound is unique due to its specific esterification with oleic acid, which may confer distinct biological and chemical properties compared to other pregnenolone derivatives
Eigenschaften
CAS-Nummer |
72205-39-1 |
|---|---|
Molekularformel |
C39H64O3 |
Molekulargewicht |
580.9 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C39H64O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)42-32-25-27-38(3)31(29-32)21-22-33-35-24-23-34(30(2)40)39(35,4)28-26-36(33)38/h12-13,21,32-36H,5-11,14-20,22-29H2,1-4H3/b13-12+/t32-,33-,34+,35-,36-,38-,39+/m0/s1 |
InChI-Schlüssel |
NYLBKILFDPZTOR-KSGPFJKMSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4C(=O)C)C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





